molecular formula C19H25ClN4O B6106347 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

カタログ番号 B6106347
分子量: 360.9 g/mol
InChIキー: YVCVSAPQDYDIFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone, also known as Vabicaserin, is a novel drug candidate that has been investigated for its potential use in treating various psychiatric disorders. This compound belongs to the class of 5-HT2C receptor agonists and has shown promising results in preclinical studies.

作用機序

The 5-HT2C receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, appetite, and sleep. 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone selectively activates this receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are known to modulate mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been found to modulate the activity of certain brain regions involved in regulating mood and behavior, such as the prefrontal cortex and the amygdala.

実験室実験の利点と制限

One of the major advantages of using 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone in preclinical studies is its selectivity towards the 5-HT2C receptor, which minimizes off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.

将来の方向性

There are several potential future directions for the research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone. One possible avenue is investigating its efficacy in combination with other drugs for treating psychiatric disorders. Another direction is exploring its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising drug candidate that has shown efficacy in preclinical studies for treating various psychiatric disorders. Its selectivity towards the 5-HT2C receptor and its impact on neurotransmitter levels make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in clinical settings.

合成法

The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with piperazine to form the intermediate 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 3-methylbutanol and sodium hydride to obtain the final product, this compound.

科学的研究の応用

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, this compound has shown efficacy in reducing the symptoms of these disorders by selectively activating the 5-HT2C receptor.

特性

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-14(2)3-6-16-13-18(25)22-19(21-16)24-11-9-23(10-12-24)17-7-4-15(20)5-8-17/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVSAPQDYDIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。